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Abstract

Absent in Melanoma 2 (AIM2) is an intracellular pattern recognition receptor that plays a critical
role in the innate immune system by detecting cytosolic double-stranded DNA (dsDNA). Upon
binding to dsDNA, AIM2 assembles a multiprotein complex known as the AIM2 inflammasome,
leading to the activation of caspase-1 and the subsequent maturation and secretion of pro-
inflammatory cytokines, interleukin-1f3 (IL-1p) and interleukin-18 (IL-18). While this pathway is
essential for host defense against pathogens, aberrant activation of the AIM2 inflammasome
by self-DNA has been increasingly implicated in the pathogenesis of several autoimmune
diseases. This technical guide provides an in-depth overview of the role of AIM2 in
autoimmunity, with a focus on Systemic Lupus Erythematosus (SLE), Psoriasis, and
Rheumatoid Arthritis (RA). It details the AIM2 signaling pathway, summarizes key quantitative
data, outlines relevant experimental protocols, and provides visualizations of the core
mechanisms.

Introduction to AIM2 and the Inflammasome

The innate immune system relies on a repertoire of pattern recognition receptors (PRRs) to
detect conserved molecular structures associated with pathogens (pathogen-associated
molecular patterns, PAMPS) or cellular damage (damage-associated molecular patterns,
DAMPs). AIM2 is a member of the PYHIN (pyrin and HIN domain-containing) family of proteins
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and functions as a key cytosolic sensor for dsDNA, a potent DAMP when found outside the
nucleus or mitochondria.[1]

The AIM2 inflammasome is a multi-protein platform that, once assembled, initiates a potent
inflammatory response.[1] Its dysregulation, particularly in response to the body's own DNA,
can lead to chronic inflammation and contribute to the pathology of autoimmune disorders.

The Canonical AIM2 Signaling Pathway

The activation of the AIM2 inflammasome follows a well-defined signaling cascade:

¢ Sensing of Cytosolic dsDNA: AIM2 recognizes and binds to cytosolic dsDNA via its C-
terminal HIN (hematopoietic, interferon-inducible, nuclear localization) domain. This binding
is sequence-independent.[2]

e Oligomerization and ASC Recruitment: Upon DNA binding, AIM2 undergoes a
conformational change and oligomerizes. This exposes its N-terminal pyrin domain (PYD),
which then recruits the adaptor protein ASC (apoptosis-associated speck-like protein
containing a CARD).[2]

e ASC Speck Formation: ASC consists of a PYD and a CARD (caspase activation and
recruitment domain). The recruitment of ASC by AIM2 leads to the polymerization of ASC
into a large, perinuclear structure known as the "ASC speck."[3]

o Caspase-1 Activation: The CARD domain of the polymerized ASC recruits pro-caspase-1,
bringing multiple pro-caspase-1 molecules into close proximity and facilitating their auto-
cleavage and activation.[1]

o Cytokine Maturation and Secretion: Activated caspase-1 is a cysteine protease that cleaves
the inactive precursors of IL-13 and IL-18 (pro-IL-13 and pro-IL-18) into their mature,
biologically active forms. These potent pro-inflammatory cytokines are then secreted from
the cell.[1]

o Pyroptosis: Activated caspase-1 can also cleave gasdermin D (GSDMD). The N-terminal
fragment of GSDMD inserts into the plasma membrane, forming pores that lead to a Iytic,
pro-inflammatory form of cell death called pyroptosis.[4]
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Canonical AIM2 Inflammasome Signaling Pathway.
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Role of AIM2 in Autoimmune Diseases
Systemic Lupus Erythematosus (SLE)

SLE is a systemic autoimmune disease characterized by the production of autoantibodies
against nuclear components, including dsDNA. The resulting immune complexes can deposit in
various tissues, leading to inflammation and damage.

o Upregulated AIM2 Expression: Studies have shown that the expression of AIM2 is
significantly higher in the peripheral blood mononuclear cells (PBMCs) and monocytes of
SLE patients compared to healthy controls.[5][6] This increased expression correlates with
disease activity, as measured by the Systemic Lupus Erythematosus Disease Activity Index
(SLEDAI).[5] Interestingly, sex-dependent differences in AIM2 expression have been
observed, with male SLE patients showing increased AIM2 mRNA in macrophages, while
female patients exhibit decreased levels.[7]

o AIM2 as an Autoantigen: In addition to its role as an immune sensor, AIM2 itself can be a
target of the autoimmune response in SLE. Autoantibodies against AIM2 have been detected
in a significant portion of SLE patients.[4][8] The presence of these autoantibodies is
associated with higher disease activity and often co-occurs with anti-dsDNA and anti-IFI16
antibodies.[4][8]

» Contribution to Pathogenesis: The abundance of self-DNA from apoptotic cells and
neutrophil extracellular traps (NETS) in SLE provides a constant source of ligands for AIM2.
This can lead to chronic activation of the AIM2 inflammasome, driving the production of IL-1f3
and IL-18, which contribute to the inflammatory milieu in affected organs like the kidneys.[9]
Paradoxically, some studies in murine models suggest a protective role for AIM2 by
suppressing type | interferon signaling, highlighting the complex and context-dependent role
of AIM2 in SLE.[10]

Psoriasis

Psoriasis is a chronic inflammatory skin disease characterized by hyperproliferation of
keratinocytes and infiltration of immune cells.

o Genetic Susceptibility and Increased Expression: AIM2 has been identified as a
susceptibility gene for psoriasis.[1][11] Its expression is significantly upregulated in the
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keratinocytes of psoriatic lesions.[12]

e Role in Cutaneous Inflammation: In psoriatic skin, self-DNA released from damaged
keratinocytes can activate the AIM2 inflammasome.[13] This leads to the release of IL-13
and IL-18, which are key drivers of the IL-23/Th17 axis, a central pathway in psoriasis
pathogenesis.[1] In mouse models of psoriasis-like skin inflammation induced by imiquimod,
genetic ablation of AIM2 leads to a significant reduction in the production of IL-1[3, IL-18, IL-
17A, and IL-23, and alleviates skin inflammation.[14][15]

Rheumatoid Arthritis (RA)

RA is a chronic autoimmune disease characterized by inflammation of the synovial joints,
leading to cartilage and bone destruction.

o Elevated Expression in Synovial Tissue: In contrast to serum levels, the expression of AIM2,
ASC, caspase-1, and IL-1f is significantly higher in the synovial tissue of RA patients
compared to osteoarthritis (OA) patients.[16][17] This elevated expression in the synovium
correlates positively with markers of disease activity, such as the erythrocyte sedimentation
rate (ESR) and C-reactive protein (CRP) levels.[16][17]

» Role in Fibroblast-Like Synoviocytes (FLS): RA-FLS are key players in the pathogenesis of
RA, contributing to inflammation and joint destruction. AIM2 is expressed in RA-FLS, and its
silencing via siRNA has been shown to inhibit their proliferation.[11][18] This suggests that
AIM2 may contribute to the hyperplastic and aggressive phenotype of RA-FLS.

Quantitative Data Summary
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Disease

Finding

Reference(s)

Systemic Lupus
Erythematosus (SLE)

AIM2 Autoantibodies: Detected
in 31.3% (41/131) of SLE
patients compared to 4.1%
(2/49) of healthy controls.
Positivity is associated with
higher SLEDAI scores.

[4](8]

AIM2 mRNA Expression
(PBMCs): Significantly higher
in SLE patients (n=25)
compared to healthy controls
(n=20). Expression levels
positively correlate with
SLEDAI scores (r=0.763).

[5]

AIM2 Inflammasome Gene
Expression (Monocytes):
MRNA levels of AIM2, ASC,
and CASP1 are significantly
higher in SLE monocytes
compared to healthy control

monocytes.

[6]

Sex-Specific AIM2 mMRNA
Expression (Macrophages):
Significantly increased in male
SLE patients compared to
male controls. Significantly
decreased in female SLE
patients compared to female

controls.

Psoriasis

Cytokine Reduction in AIM2-/-
Mice (Imiquimod Model):
Genetic ablation of AIM2
significantly reduces protein
levels of IL-1p3, IL-6, IL-17A, IL-
18, and IL-23 in the skin of

[14]
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mice with imiquimod-induced

psoriasis-like inflammation.

AIM2 mRNA and Protein
Expression (Synovium):
Relative mRNA and protein (H-
score) levels of AIM2, ASC,
) - and IL-1f3 are significantly

Rheumatoid Arthritis (RA)
higher in the synovial tissue of
RA patients (n=10 for gPCR,
larger cohort for IHC)
compared to OA patients (n=9

for gPCR).

[11][16][19]

Correlation with Disease
Activity (RA): H-scores for
AIM2, ASC, and IL-1B in
synovial tissue positively
correlate with ESR and CRP
levels in RA patients. For
AIM2, the correlation with ESR
is r=0.74 and with CRP is
r=0.65.

[16][17]

Serum AIM2 Levels (RA):

Healthy controls express

higher levels of AIM2 in serum

compared to both OA and RA

. _— [16][17]

patients. No significant

difference in serum AIM2 was

observed between OA (n=25)

and RA (n=49) patients.

Detailed Experimental Protocols

siRNA-Mediated Knockdown of AIM2 in RA Fibroblast-

Like Synoviocytes (RA-FLS)
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This protocol describes the transient silencing of AIM2 expression in primary RA-FLS using
small interfering RNA (SiRNA).

e Cell Culture: RA-FLS are isolated from synovial tissue obtained from RA patients and
cultured in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 pg/mL
streptomycin at 37°C in a 5% CO2 incubator.

¢ siRNA Transfection:

o Seed RA-FLS in 6-well plates to reach 50-70% confluency on the day of transfection.

o Prepare siRNA-lipid complexes. For each well, dilute a final concentration of 20-50 nM of
AIM2-specific SIRNA (e.g., 5-GAGCTCTTCACCACTTTCA-3') and a non-targeting control
siRNA in serum-free medium.[11][20]

o In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine 2000) in
serum-free medium according to the manufacturer's instructions.

o Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room
temperature for 20 minutes to allow complex formation.

o Add the siRNA-lipid complexes to the cells in fresh serum-free medium.

o Incubate for 4-6 hours, then replace the medium with complete growth medium.

o Assessment of Knockdown Efficiency:

o gRT-PCR: At 24-48 hours post-transfection, extract total RNA and perform quantitative
real-time PCR to measure AIM2 mRNA levels relative to a housekeeping gene (e.g.,
GAPDH).

o Western Blot: At 48-72 hours post-transfection, lyse the cells and perform western blotting
using an anti-AlM2 antibody to assess protein levels.

e Functional Assays: Following confirmation of knockdown, cells can be used for functional
assays such as proliferation assays (e.g., CCK-8 or MTT) and migration assays (e.g.,
Transwell).[17][18]
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siRNA Knockdown Protocol for AIM2 in RA-FLS

Culture RA-FLS to 50-70% confluency

(Prepare siRNA-lipid complexes)

(AIM2-specific & control)

:

(Transfect cells and incubate 4-6 hours]

A 4
(Replace with complete medium and culture for 24-72 hours)

Assess Knockdown Efficiency

(qRT—PCR for mMRNA Ievels) (Western Blot for protein Ievels)

N T

(Perform Functional Assays

(Proliferation, Migration)

Data Analysis

Click to download full resolution via product page

Experimental workflow for siRNA-mediated knockdown of AIM2.
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Imiquimod (IMQ)-Induced Psoriasis-Like Skin
Inflammation in Mice

This in vivo model is widely used to study the pathogenesis of psoriasis and evaluate potential

therapeutics.
e Animals: C57BL/6 or BALB/c mice (6-8 weeks old) are commonly used.[21][22]
* Induction Protocol:

o Shave the dorsal skin of the mice one day before the first treatment.

o Topically apply a daily dose of 62.5 mg of 5% imiquimod cream (Aldara) to the shaved
back and one ear for 5-6 consecutive days.[22] A control group should receive a control

cream.
e Assessment of Inflammation:

o Psoriasis Area and Severity Index (PASI): Score the severity of erythema (redness),
scaling, and skin thickness daily on a scale of O to 4 for each parameter. The cumulative
score represents the overall severity.[21]

o Ear and Skin Thickness: Measure the thickness of the ear and dorsal skin daily using a

digital caliper.
e Ex Vivo Analysis (at endpoint):

o Histology: Collect skin biopsies, fix in formalin, embed in paraffin, and perform
Hematoxylin and Eosin (H&E) staining to assess epidermal thickness (acanthosis) and

immune cell infiltration.[23]

o Cytokine Analysis: Homogenize skin or ear tissue and measure the levels of IL-1[3, IL-18,
IL-17A, and IL-23 by ELISA or multiplex assay.[21]

o Gene Expression: Extract RNA from skin tissue to analyze the expression of AIM2 and
other relevant inflammatory genes by qRT-PCR.
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Enzyme-Linked Immunosorbent Assay (ELISA) for IL-13
and IL-18

This is a standard method for quantifying cytokine levels in cell culture supernatants or
biological fluids.

» Principle: A capture antibody specific for the cytokine of interest is coated onto the wells of a
microplate. The sample is added, and the cytokine binds to the antibody. A biotinylated
detection antibody is then added, followed by an enzyme-conjugated avidin (e.g.,
horseradish peroxidase - HRP). Finally, a substrate is added that is converted by the enzyme
to produce a colored product, the intensity of which is proportional to the amount of cytokine
present.

e General Procedure:

o Plate Coating: Coat a 96-well plate with a capture antibody against human or mouse IL-13
or IL-18 overnight at 4°C.

o Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.qg.,
PBS with 1% BSA) for 1-2 hours at room temperature.

o Sample and Standard Incubation: Wash the plate and add standards of known cytokine
concentrations and samples (e.g., cell culture supernatants) to the wells. Incubate for 2
hours at room temperature or overnight at 4°C.

o Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody.
Incubate for 1 hour at room temperature.

o Enzyme Conjugate Incubation: Wash the plate and add avidin-HRP. Incubate for 30
minutes at room temperature.

o Substrate Development: Wash the plate and add a substrate solution (e.g., TMB).
Incubate in the dark until a color develops.

o Stopping the Reaction: Add a stop solution (e.g., 2N H2S04).
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o Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The
concentration of the cytokine in the samples is determined by comparison to the standard
curve.[3][9][24][25]

Conclusion and Future Directions

The AIM2 inflammasome has emerged as a critical player in the pathogenesis of several
autoimmune diseases. Its ability to sense self-DNA positions it as a key link between cellular
damage and chronic inflammation. The upregulation of AIM2 and its signaling components in
the target tissues of SLE, psoriasis, and RA, along with the correlation of its activity with
disease severity, underscores its importance.

For drug development professionals, the AIM2 signaling pathway presents several potential
therapeutic targets. The development of small molecule inhibitors that block dsDNA binding to
AIM2, inhibit ASC oligomerization, or specifically target caspase-1 activity could offer novel
treatment strategies for these debilitating diseases. Further research is needed to fully
elucidate the complex and sometimes contradictory roles of AIM2 in different autoimmune
contexts and to translate our growing understanding of this pathway into effective clinical
therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 14 /14 Tech Support


https://www.benchchem.com/product/b1575211#role-of-aim2-in-autoimmune-diseases
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1575211?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1575211?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

